Boc-D-N-Me-Phe DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-N-Me-Phe DCHA, also known as N-α-t.-Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt, is a synthetic compound derived from the amino acid phenylalanine. It is commonly used as a building block in the synthesis of peptides and peptidomimetics due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-N-Me-Phe DCHA typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl (Boc) group. The methylation of the amino group is achieved using methyl iodide in the presence of a base such as sodium hydride. The final product, Boc-D-N-Me-Phe, is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-D-N-Me-Phe DCHA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be substituted with other protecting groups or functional groups using reagents like trifluoroacetic acid
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Oxidized derivatives of phenylalanine.
Reduction: Reduced forms of the compound.
Substitution: Compounds with different protecting groups or functional groups.
Applications De Recherche Scientifique
Boc-D-N-Me-Phe DCHA has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and peptidomimetics.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Boc-D-N-Me-Phe DCHA involves its incorporation into peptides and proteins. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Once the peptide synthesis is complete, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Boc-D-N-Me-Phe DCHA is unique due to its specific methylation and protection pattern, which provides stability and reactivity in peptide synthesis. Compared to similar compounds, it offers distinct advantages in terms of ease of deprotection and incorporation into complex peptide structures .
Activité Biologique
Boc-D-N-Me-Phe DCHA (Boc-D-N-Methylphenylalanine DCHA) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its receptor interactions, therapeutic implications, and relevant case studies.
Chemical Structure
This compound is a derivative of phenylalanine, modified to enhance its biological properties. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a DCHA (dichloroacetate) moiety that may influence its solubility and interaction with biological targets.
Receptor Interactions
This compound has been evaluated for its activity at various receptors, particularly in the context of melanocortin receptors (mMCs). The melanocortin system plays a crucial role in numerous physiological processes, including energy homeostasis, inflammation, and pigmentation.
- Agonist Activity : In studies assessing agonist activity at mMC1R, mMC3R, mMC4R, and mMC5R, Boc-D-N-Me-Phe demonstrated varying degrees of efficacy. Notably, it showed partial activation at mMC4R, contributing to approximately 25% of the maximal response observed with the endogenous agonist NDP-MSH at high concentrations (100 μM) .
- Antagonist Activity : The compound was also screened for antagonist properties against NDP-MSH at mMC3R. However, it did not exhibit significant antagonist activity under the tested conditions .
Peptide/Compound | mMC1R EC50 (nM) | mMC3R EC50 (nM) | mMC4R EC50 (nM) | mMC5R EC50 (nM) |
---|---|---|---|---|
Boc-D-N-Me-Phe | >100 μM | >100 μM | 25% activation | Not tested |
NDP-MSH | 0.012±0.001 | 0.074±0.006 | 0.47±0.03 | 0.21±0.01 |
Therapeutic Implications
The pharmacological profile of Boc-D-N-Me-Phe suggests potential applications in treating conditions related to dysregulation of melanocortin signaling. Given its partial agonistic properties at mMC4R, it may be explored for therapeutic interventions in obesity and metabolic disorders where melanocortin pathways are implicated.
Study on Melanocortin Receptor Activity
A study conducted by researchers utilized HEK293 cells stably expressing various melanocortin receptors to assess the biological activity of this compound along with other tetrapeptides. The results indicated that while Boc-D-N-Me-Phe did not fully activate the receptors at high concentrations, it contributed to significant receptor activation compared to baseline controls .
Immune Modulation Studies
Further investigations into the immune-modulating effects of this compound revealed its potential role in influencing leukocyte behavior. Specifically, studies on C5a signaling pathways indicated that modifications of peptide sequences could enhance or inhibit immune responses . This suggests that Boc-D-N-Me-Phe may have applications beyond metabolic regulation, possibly in immune therapeutics.
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2/t12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFORGORUOHHLHW-UTONKHPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.